
Fmoc-D-trp(4-CL)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-tryptophan(4-chloro)-OH: is a derivative of the amino acid tryptophan, where the fluoromethoxycarbonyl (Fmoc) group is used for protection during peptide synthesis. The compound is specifically the D-isomer of tryptophan with a chlorine atom substituted at the 4-position of the indole ring. This compound is commonly used in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of D-tryptophan using the fluoromethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Chlorination: The indole ring of the protected D-tryptophan is then chlorinated at the 4-position using a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent such as dichloromethane.
Industrial Production Methods: Industrial production of Fmoc-D-tryptophan(4-chloro)-OH follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of D-tryptophan using fluoromethoxycarbonyl chloride.
- Chlorination of the protected D-tryptophan using industrial-grade chlorinating agents.
- Purification of the final product through crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the Fmoc protection, leading to the removal of the protecting group.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Deprotected D-tryptophan derivatives.
Substitution: Substituted derivatives at the 4-position of the indole ring.
科学的研究の応用
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the development of novel compounds.
Biology:
- Studied for its role in protein-protein interactions.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the design of peptide-based drugs.
Industry:
- Employed in the large-scale synthesis of peptides for research and pharmaceutical applications.
作用機序
Molecular Targets and Pathways:
- The compound interacts with various enzymes and proteins during peptide synthesis.
- The Fmoc group protects the amino group, preventing unwanted reactions during synthesis.
- The chlorine substitution at the 4-position can influence the compound’s interaction with biological targets, potentially altering its activity and specificity.
類似化合物との比較
Fmoc-D-tryptophan-OH: Lacks the chlorine substitution, making it less reactive in certain reactions.
Fmoc-L-tryptophan(4-chloro)-OH: The L-isomer of the compound, which may have different biological activity and properties.
Boc-D-tryptophan(4-chloro)-OH: Uses a different protecting group (tert-butoxycarbonyl) instead of Fmoc, which requires different conditions for removal.
Uniqueness:
- The presence of the chlorine atom at the 4-position provides unique reactivity and potential biological activity.
- The Fmoc protecting group offers stability and ease of removal, making it suitable for peptide synthesis.
特性
分子式 |
C26H21ClN2O4 |
|---|---|
分子量 |
460.9 g/mol |
IUPAC名 |
(2R)-3-(4-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H21ClN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1 |
InChIキー |
XRXGWEBMYWNTCH-HSZRJFAPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C(=CC=C5)Cl)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



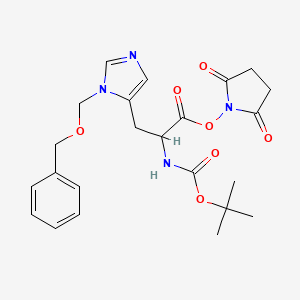

![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
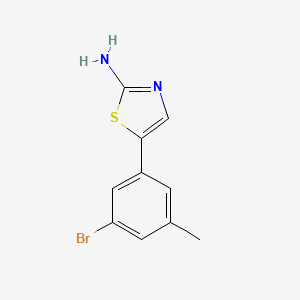
![2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
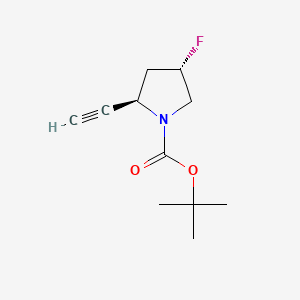
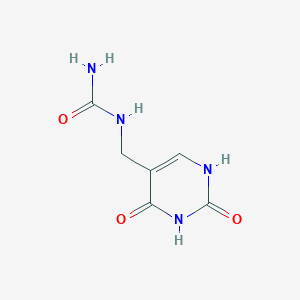
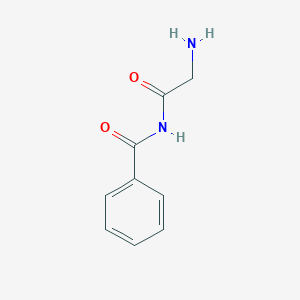
![N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14013562.png)
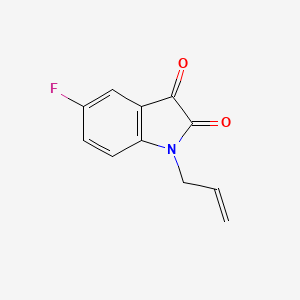
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
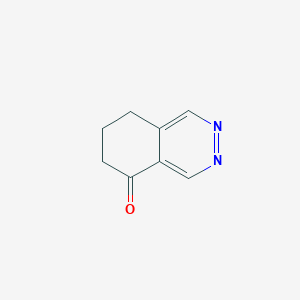
![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)
